
N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. FPOP belongs to the family of oxadiazole derivatives and has shown promising results in studies related to cancer treatment, bacterial infections, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. In addition, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, this compound has been found to reduce the production of reactive oxygen species in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is its broad-spectrum activity against cancer cells and bacteria. This compound has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to be effective against multidrug-resistant bacteria, which are a major public health concern. However, one of the limitations of this compound is its toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxicity.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs. Studies have shown that this compound enhances the activity of certain anticancer drugs, such as cisplatin and doxorubicin. Another direction is to investigate the potential of this compound as a diagnostic tool for cancer. Studies have shown that this compound accumulates in cancer cells, which may allow for its use as a cancer-specific imaging agent. Finally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-fluoroaniline with furan-2-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting compound is then reacted with 3-bromopropionyl chloride in the presence of triethylamine to yield this compound. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to be effective against bacterial infections, including multidrug-resistant strains. In addition, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c16-10-3-5-11(6-4-10)17-13(20)7-8-14-18-15(19-22-14)12-2-1-9-21-12/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHMEMFDKJBVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

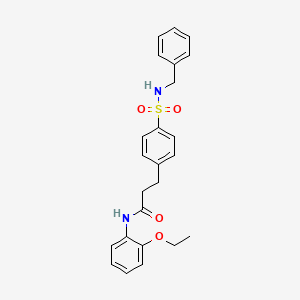
![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)
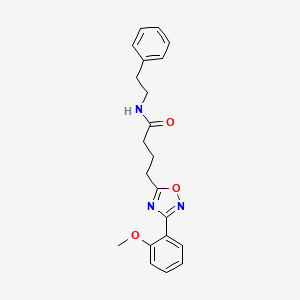
![7-Amino-2-pyridin-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7700554.png)
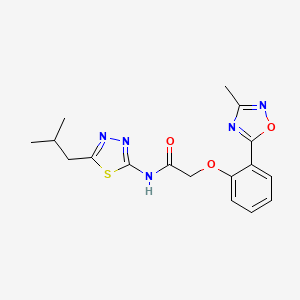
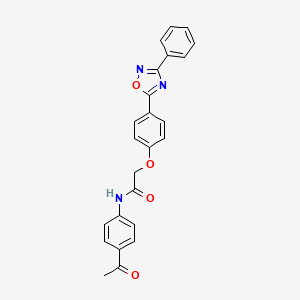
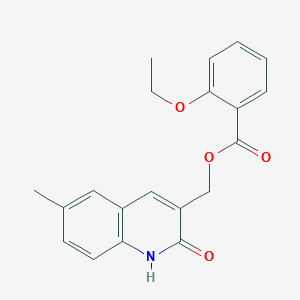
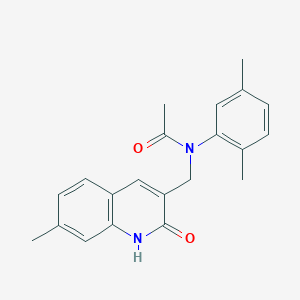

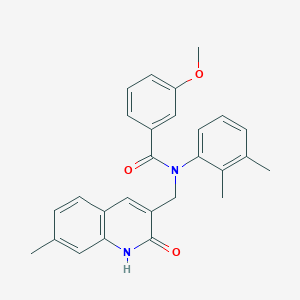
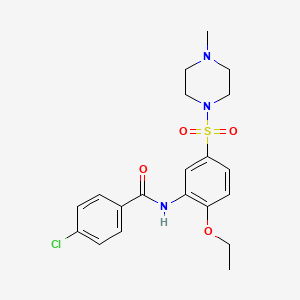
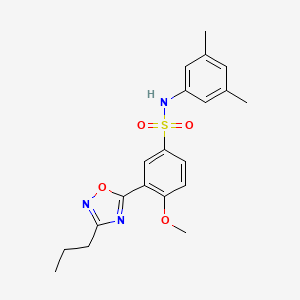
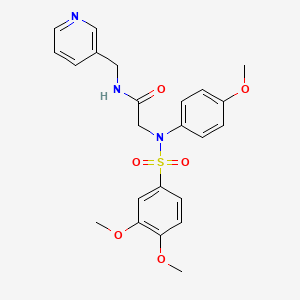
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)